N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
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Overview
Description
“N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE” is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as triazole, phenyl, and hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the phenyl and iodoaniline groups. The final steps often involve the formation of the hydrazide linkage and the incorporation of the dichlorophenylmethylidene moiety. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
“N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may find use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE” would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE
- **N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-({5-[(4-BROMOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE
Uniqueness
The uniqueness of “N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of the iodoaniline group, for example, may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.
Properties
Molecular Formula |
C24H19Cl2IN6OS |
---|---|
Molecular Weight |
637.3 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[[5-[(4-iodoanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Cl2IN6OS/c25-17-7-6-16(21(26)12-17)13-29-31-23(34)15-35-24-32-30-22(33(24)20-4-2-1-3-5-20)14-28-19-10-8-18(27)9-11-19/h1-13,28H,14-15H2,(H,31,34)/b29-13+ |
InChI Key |
AGXQMJNXMNARHK-VFLNYLIXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl)CNC4=CC=C(C=C4)I |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl)CNC4=CC=C(C=C4)I |
Origin of Product |
United States |
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